molecular formula C18H18Na4O8P2 B1228457 磷酸福斯福醇钠 CAS No. 4719-75-9

磷酸福斯福醇钠

货号 B1228457
CAS 编号: 4719-75-9
分子量: 516.2 g/mol
InChI 键: XGZAXRQNRRXUMY-MJCKVQKWSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fosfestrol sodium involves chemical reactions that yield its unique estrogenic properties. Studies have developed methods to assay fosfestrol in pharmaceutical formulations, highlighting its synthetic nature and the procedures for its identification and quantification (Themelis et al., 2005). Another aspect of its synthesis is demonstrated in the creation of hexavalent phosphazene salts, which, while not directly related to fosfestrol, showcases the complex chemical synthesis processes involving sodium salts that could be analogous to fosfestrol's synthesis methods (Stone et al., 2013).

Molecular Structure Analysis

The molecular structure of fosfestrol sodium is crucial for understanding its chemical behavior and interactions. Studies using capillary electrophoresis for the determination of fosfestrol highlight the molecular intricacies that define its estrogenic activity and the parameters for its effective analysis (Themelis et al., 2005).

Chemical Reactions and Properties

Fosfestrol sodium's chemical reactions and properties are significant for its stability and efficacy as a compound. Research into the thermal induced digestion of fosfestrol for spectrophotometric determination illustrates the compound's chemical reactivity and the methods developed to analyze these properties (Tzanavaras & Themelis, 2003). Additionally, the study of sodium and cesium silyl(fluorosilyl)phosphanide aggregates provides insights into the complex interactions fosfestrol sodium may undergo due to its sodium content (Driess et al., 1997).

Physical Properties Analysis

The physical properties of fosfestrol sodium, such as solubility and stability, are critical for its pharmaceutical formulation and efficacy. The capillary electrophoretic method developed for fosfestrol's determination underscores the importance of understanding its physical properties in pharmaceutical contexts (Themelis et al., 2005).

Chemical Properties Analysis

Investigating fosfestrol sodium's chemical properties, including its reactivity and interaction with other compounds, is essential for its application and safety. The catalyzed bromometry for quantification of fosfestrol in pharmaceuticals illustrates the approaches to studying its chemical properties and ensuring its quality and consistency in formulations (Abdel-Moety et al., 1992).

科学研究应用

  1. 分析方法开发Themelis 等人 (2005 年) 的一项研究开发了一种毛细管电泳方法来测定药物制剂中的磷酸福斯福醇钠。该方法优化了载离子浓度和施加电压等变量,在 3-150 mg/L 的分析物范围内实现了线性,检测限为 1 mg/L。

  2. 前列腺癌疗效:Kalaiyarasi 等人 (2019 年) 研究了在资源有限的环境中用磷酸福斯福醇钠治疗转移性去势抵抗性前列腺癌患者的疗效。他们发现,口服磷酸福斯福醇钠是一种有效、经济且安全的治疗转移性前列腺癌的方案,适用于一线完全雄激素阻断术后。这项研究突出了其在资源匮乏环境中的潜力 Kalaiyarasi 等人 (2019 年)

  3. 透析患者的药代动力学:Hatori 等人 (2001 年) 探讨了患有前列腺癌的慢性血液透析患者中磷酸福斯福醇钠的药代动力学。由于在这些患者中使用磷酸福斯福醇钠的报道很少,因此这项研究为磷酸福斯福醇钠在这一特定人群中的药代动力学行为提供了新的见解 Hatori 等人 (2001 年)

  4. 对肺癌的潜在作用:Mishra 和 Srivastava (2018 年) 的一项研究将磷酸福斯福醇钠视为针对非小细胞肺癌 (NSCLC) 的有效候选药物。他们发现,磷酸福斯福醇钠有效阻断了与 NSCLC 相关的蛋白质功能,表明其有望进行进一步的临床试验 Mishra 和 Srivastava (2018 年)

  5. 前列腺癌的联合疗法:Azuma 等人 (2008 年) 评估了依托泊苷和磷酸福斯福醇钠联合治疗激素难治性前列腺癌的治疗价值和安全性。他们发现该方案具有活性和耐受性,显着影响患者的生活质量 Azuma 等人 (2008 年)

  6. 流动注射分析法:Tzanavaras 等人 (2002 年) 报告了一种基于碱性磷酸酶在线水解的流动注射法,用于分光光度法测定药物制剂中的磷酸福斯福醇钠。该方法精确,每小时最多可分析 40 个样品 Tzanavaras 等人 (2002 年)

安全和危害

Fosfestrol Sodium can increase the risk of blood clots, which can lead to serious health problems such as stroke, heart attack, or pulmonary embolism (blood clot in the lung) .

未来方向

Fosfestrol Sodium is a cheap and effective agent in the management of metastatic prostate cancer progressing after first-line complete androgen blockade . It warrants further studies in a clinical trial setting .

属性

IUPAC Name

tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-MJCKVQKWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfestrol Sodium

CAS RN

4719-75-9, 23519-26-8
Record name Fosfestrol tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbestrol diphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFESTROL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosfestrol Sodium
Reactant of Route 2
Fosfestrol Sodium
Reactant of Route 3
Reactant of Route 3
Fosfestrol Sodium
Reactant of Route 4
Reactant of Route 4
Fosfestrol Sodium
Reactant of Route 5
Fosfestrol Sodium
Reactant of Route 6
Fosfestrol Sodium

Citations

For This Compound
13
Citations
ATC Vet—QL02AA04 - Hum Reprod, 2001 - drugfuture.com
… fosfestrol sodium may be expressed in terms of either the base or the salt; anhydrous fosfestrol sodium … Maintenance intravenous doses of fosfestrol sodium 300 to 600 mg may be given…
Number of citations: 2 www.drugfuture.com
F Alfa, F Beta - Hum Reprod, 2003 - drugfuture.com
… fosfestrol sodium may be expressed in terms of either the base or the salt; anhydrous fosfestrol sodium … Maintenance intravenous doses of fosfestrol sodium 300 to 600 mg may be given…
Number of citations: 1 www.drugfuture.com
EM Abdel-Moety, MA Abounassif, NA Khattab - Analytical letters, 1992 - Taylor & Francis
A simple method for quantitative determination of fosfestrol in pharmaceutical formulations has been investigated. The role of mercuric salt, as a catalyst, has been also studied. The …
Number of citations: 1 www.tandfonline.com
G Mansberg - Journal of Complementary Medicine: CM, The, 2004 - search.informit.org
… However, in 2002 a scandal broke after diethylstilboestrol (fosfestrol sodium), estrone and oestradiol were found in the preparation being used for a large prospective trial of the product. …
Number of citations: 0 search.informit.org
H Yu, H Yang, E Shi, W Tang - Medicine in drug discovery, 2020 - Elsevier
… For example, fosfestrol sodium* (15) is an estrogen receptor (ER) agonist in prostatic cancer therapy and this drug is derived from the phosphorylation of hormone drug fosdestrol* (…
Number of citations: 77 www.sciencedirect.com
S Görög - Progress in Pharmaceutical and Biomedical Analysis, 2000 - Elsevier
… The chemistry behind the estimation of two impurities in fosfestrol sodium (bis-orthophosphate tetrasodium salt of stilbestrol) is quite interesting [ 14]. Unesterified free stilbestrol is …
Number of citations: 1 www.sciencedirect.com
SD Price, CDAJ Holman, FM Sanfilippo… - … journal on ageing, 2014 - Wiley Online Library
Are older Western Australians exposed to potentially inappropriate medications according to the Beers Criteria? A 13‐year prevalence study - Price - 2014 - Australasian Journal on …
Number of citations: 39 onlinelibrary.wiley.com
SD Price, CDAJ Holman… - Annals of …, 2014 - journals.sagepub.com
Background: Predisposition to adverse drug events with advancing age has led to the development of lists of potentially inappropriate medications (PIMs) to be avoided in the elderly, …
Number of citations: 147 journals.sagepub.com
DG Watson - Pharmaceutical Chemistry E-Book, 2011 - books.google.com
… In the case of diethylstilbestrol diphosphate (fosfestrol sodium), the addition of phosphate ester groups is not designed to improve water solubility but rather to improve site-directed …
Number of citations: 0 books.google.com
RK Gilpin, SS Yang, G Werner - Journal of chromatographic …, 1988 - academic.oup.com
A review that surveys recent work on the use of secondary mobile phase modifiers in the chromatographic analysis of pharmaceuticals is presented. The most commonly used reagents …
Number of citations: 22 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。